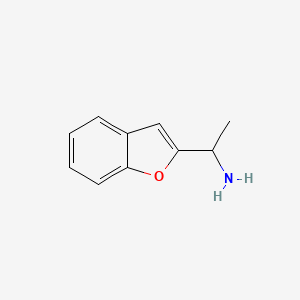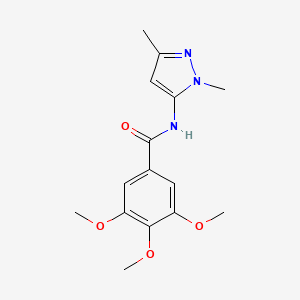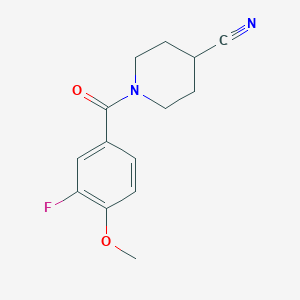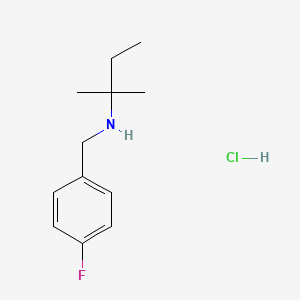![molecular formula C21H17FN2O3S B2811171 1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326928-03-3](/img/no-structure.png)
1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H17FN2O3S and its molecular weight is 396.44. The purity is usually 95%.
BenchChem offers high-quality 1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthetic Pathways : Various substituted thieno[3,2-d]pyrimidines have been synthesized, showcasing methodologies that might be applicable to or provide insights for synthesizing the compound . These syntheses involve steps like cyclization, nucleophilic substitution, and reactions with different aromatic amines to produce compounds with potential antibacterial activities (More et al., 2013).
- Crystal Structures : The study of crystal structures of pyrido[2,3-d]pyrimidine derivatives reveals insights into hydrogen bonding and pi-pi stacking interactions. Such structural analyses could be useful for understanding the crystalline properties and molecular packing of the compound (Trilleras et al., 2009).
Biological Activities
- Anticancer and Antagonistic Activities : Thieno[3,2-d]pyrimidine derivatives have been explored for their biological activities, including acting as non-peptide antagonists for various receptors. For example, a derivative showed potent and orally active antagonistic activity for the human luteinizing hormone-releasing hormone (LHRH) receptor, suggesting potential therapeutic applications in sex-hormone-dependent diseases (Sasaki et al., 2003).
- Herbicidal Activities : Certain pyrimidine-2,4-dione compounds have displayed good herbicidal activities, indicating the potential for agricultural applications of thieno[3,2-d]pyrimidine derivatives (Huazheng, 2013).
- Antitumor Activity : A study on novel fused thiazolo[3,2-a]pyrimidinones and pyrimido[2,1-b][1,3]thiazinones, which are structurally related to thieno[3,2-d]pyrimidines, revealed promising cytotoxic activity against breast and hepatocellular carcinoma cell lines (Abbas et al., 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione ring system followed by the addition of the 3-methylphenyl and 3-fluoro-4-methoxybenzyl groups.", "Starting Materials": [ "2-Amino-4,6-dimethylpyrimidine", "Ethyl acetoacetate", "Benzaldehyde", "3-Methylbenzaldehyde", "3-Fluoro-4-methoxybenzaldehyde", "Thionyl chloride", "Sodium hydroxide", "Acetic anhydride", "Acetone", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate by reacting 2-amino-4,6-dimethylpyrimidine with ethyl acetoacetate in the presence of sodium ethoxide.", "Step 2: Synthesis of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate with thionyl chloride and then with sodium hydroxide.", "Step 3: Synthesis of 3-methylphenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with 3-methylbenzaldehyde in the presence of acetic anhydride and sodium acetate.", "Step 4: Synthesis of 1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting 3-fluoro-4-methoxybenzaldehyde with 3-methylphenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in the presence of sodium bicarbonate and acetone.", "Step 5: Purification of the final product by recrystallization from a mixture of water and ethanol." ] } | |
Número CAS |
1326928-03-3 |
Nombre del producto |
1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Fórmula molecular |
C21H17FN2O3S |
Peso molecular |
396.44 |
Nombre IUPAC |
1-[(3-fluoro-4-methoxyphenyl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H17FN2O3S/c1-13-4-3-5-15(10-13)24-20(25)19-17(8-9-28-19)23(21(24)26)12-14-6-7-18(27-2)16(22)11-14/h3-11H,12H2,1-2H3 |
Clave InChI |
ULFJHAPNUQNLPP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=C(C=C4)OC)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2811088.png)



![2-(4-chlorophenyl)-4-[(dimethylamino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2811094.png)

![4-(4-chlorobenzoyl)-1-[(2,6-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2811100.png)
![2-(piperidin-1-ylmethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2811101.png)
![methyl 2-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2811102.png)

![N-(4-ethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2811105.png)
![N-(2-chlorobenzyl)-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2811106.png)
![4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B2811109.png)
![[4-[5-(5-Methyl-4-phenyl-1H-imidazol-2-yl)furan-2-yl]phenyl]methanol](/img/structure/B2811110.png)